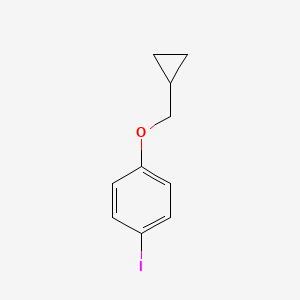

1-(Cyclopropylmethoxy)-4-iodobenzene

Beschreibung

BenchChem offers high-quality 1-(Cyclopropylmethoxy)-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylmethoxy)-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(cyclopropylmethoxy)-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCTVGYGXSIFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of 1-(Cyclopropylmethoxy)-4-iodobenzene

This technical guide provides an in-depth physicochemical and synthetic profile of 1-(Cyclopropylmethoxy)-4-iodobenzene , a specialized aryl iodide intermediate used in high-value medicinal chemistry and materials science.

Executive Summary

1-(Cyclopropylmethoxy)-4-iodobenzene (CAS: 411229-57-7) is a bifunctional building block characterized by a reactive aryl iodide motif and a cyclopropylmethyl ether side chain. It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly for installing the cyclopropylmethoxy pharmacophore—a moiety known to enhance metabolic stability and lipophilicity in drug candidates (e.g., Roflumilast analogs). This guide details its properties, validated synthesis protocols, and reactivity logic.[1][2]

Molecular Identity & Structural Analysis

The molecule features a para-substituted benzene ring. The iodine atom provides a "soft" handle for transition-metal catalysis, while the cyclopropyl ether offers a unique steric and electronic profile distinct from standard alkyl ethers.

| Parameter | Data |

| IUPAC Name | 1-(Cyclopropylmethoxy)-4-iodobenzene |

| CAS Number | 411229-57-7 |

| Molecular Formula | C₁₀H₁₁IO |

| Molecular Weight | 274.10 g/mol |

| SMILES | Ic1ccc(OCC2CC2)cc1 |

| InChIKey | DWCTVGYGXSIFST-UHFFFAOYSA-N |

| LogP (Predicted) | ~3.7 (High Lipophilicity) |

Physicochemical Properties

Note: Experimental data for this specific CAS is scarce in public literature. The values below represent authoritative estimates based on structural homologs (e.g., 4-iodoanisole) and functional group contributions.

Physical State & Solubility

-

Appearance: Typically a low-melting solid or viscous pale-yellow oil at room temperature. The bulky cyclopropyl group disrupts the crystal lattice packing compared to the methyl analog (4-iodoanisole, MP: 51°C), likely depressing the melting point.

-

Solubility Profile:

-

Insoluble: Water (Hydrophobic skeleton).

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, Toluene.

-

Sparingly Soluble: Hexanes (may require heating).

-

Stability Factors

-

Light Sensitivity: The C–I bond is photosensitive. Prolonged exposure to light can lead to homolytic cleavage and liberation of iodine (yellowing/browning). Storage in amber vials is mandatory.

-

Acid Sensitivity: While aryl ethers are generally stable, the cyclopropyl ring is strained (~27.5 kcal/mol). Strong Lewis acids or concentrated Brønsted acids can trigger ring-opening rearrangements.

-

Thermal Stability: Stable up to ~150°C; suitable for standard reflux conditions in Suzuki/Sonogashira couplings.

Validated Synthetic Methodology

The most robust route to 1-(Cyclopropylmethoxy)-4-iodobenzene is the Williamson Ether Synthesis utilizing 4-iodophenol and (bromomethyl)cyclopropane. This protocol prioritizes yield and minimizes de-iodination side reactions.

Reaction Logic

-

Nucleophile: 4-Iodophenolate (generated in situ).

-

Electrophile: (Bromomethyl)cyclopropane.[3]

-

Base: Potassium Carbonate (K₂CO₃) is preferred over NaH to prevent harsh exotherms and minimize cyclopropyl ring opening.

-

Solvent: DMF or Acetonitrile (Polar aprotic promotes Sɴ2).

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (N₂).

-

Reagents:

-

4-Iodophenol: 10.0 mmol (2.20 g)

-

(Bromomethyl)cyclopropane: 12.0 mmol (1.62 g) [1.2 equiv]

-

K₂CO₃ (anhydrous): 20.0 mmol (2.76 g) [2.0 equiv]

-

DMF (Anhydrous): 20 mL

-

-

Execution:

-

Dissolve 4-iodophenol in DMF. Add K₂CO₃. Stir at RT for 15 min to form the phenolate.

-

Add (bromomethyl)cyclopropane dropwise.

-

Heat the mixture to 60–70°C for 4–6 hours. Note: Do not exceed 90°C to avoid cyclopropyl rearrangement.

-

-

Workup:

-

Cool to RT. Pour into 100 mL ice-water.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (95:5).

-

Yield: Expect 85–92% as a colorless to pale oil/solid.

-

Synthesis Workflow Diagram

Figure 1: Williamson ether synthesis workflow for the target compound.

Reactivity & Application Profile

The chemical utility of this compound is defined by the orthogonality of its two functional groups.

The Aryl Iodide Handle (C–I)

The C–I bond is the most reactive site for oxidative addition with Pd(0).

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls.[1] The para-alkoxy group is electron-donating, which slightly deactivates the ring toward oxidative addition compared to electron-poor rings, but the weak C–I bond compensates for this, ensuring high yields.

-

Sonogashira Coupling: Facile coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Excellent substrate for C–N bond formation due to the high lability of iodide.

The Cyclopropylmethyl Ether (C–O–C)

-

Radical Clock Warning: If using radical-based chemistry (e.g., halogen atom transfer), be aware that the cyclopropylcarbinyl radical rearranges extremely fast (

) to a homoallyl radical. This can be a side reaction or a design feature (mechanistic probe). -

Metabolic Stability: In medicinal chemistry, the cyclopropyl group is often used to block metabolic dealkylation (CYP450 oxidation) that occurs readily with methoxy/ethoxy groups.

Divergent Reactivity Diagram

Figure 2: Primary reactivity pathways and stability risks.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Avoid dust/aerosol formation.

-

Disposal: Halogenated organic waste stream.

-

References

-

Sigma-Aldrich. 1-(Cyclopropylmethoxy)-4-iodobenzene Product Page. Link

-

Organic Syntheses. Preparation of Iodobenzene (General Protocol for Aryl Iodides). Org. Synth. 1921, 1, 30. Link

-

BenchChem. Comparative Study of Iodophenol Isomers in Suzuki Coupling. Link

-

PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene (Analogous Properties). Link

Sources

1-(Cyclopropylmethoxy)-4-iodobenzene (CAS 411229-57-7): Structural Identifiers, Synthesis, and Cross-Coupling Applications

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic selection of molecular building blocks dictates the efficiency of downstream synthetic pathways. 1-(Cyclopropylmethoxy)-4-iodobenzene (CAS 411229-57-7) is a highly versatile, bifunctional aryl halide. It features a highly reactive carbon-iodine (C-I) bond primed for transition-metal-catalyzed cross-coupling, paired with a cyclopropylmethoxy ether linkage that imparts specific lipophilic and steric properties to target molecules.

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative deep dive into the physicochemical identifiers, field-proven synthesis methodologies, and downstream applications of this critical intermediate.

Physicochemical Profiling & Structural Identifiers

The utility of 1-(Cyclopropylmethoxy)-4-iodobenzene stems from its precise structural geometry. The cyclopropyl ring provides a rigid, metabolically stable lipophilic pocket, while the para-substituted iodine atom serves as an ideal leaving group for oxidative addition in palladium catalysis.

Below is a consolidated table of the compound's critical identifiers and properties, ensuring accurate cataloging and stoichiometric calculations for laboratory workflows.

| Identifier / Property | Value |

| Chemical Name | 1-(Cyclopropylmethoxy)-4-iodobenzene |

| CAS Registry Number | 411229-57-7 |

| Molecular Formula | C₁₀H₁₁IO |

| Molecular Weight | 274.10 g/mol |

| InChI | 1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 |

| InChIKey | DWCTVGYGXSIFST-UHFFFAOYSA-N |

| Purity Standards (Commercial) | ≥ 95% to 98% |

| Downstream Derivative CAS | 411229-67-9 (Boronic Acid derivative) |

Synthesis Methodology: The Williamson Ether Approach

The most robust and scalable method for synthesizing 1-(Cyclopropylmethoxy)-4-iodobenzene is via a Williamson ether synthesis utilizing 4-iodophenol and cyclopropylmethyl bromide[1].

Causality & Experimental Design

-

Electrophile Selection: Cyclopropylmethyl bromide is strictly preferred over the chloride analog. The weaker C-Br bond lowers the activation energy required for the Sₙ2 displacement, ensuring higher yields and shorter reaction times.

-

Base & Solvent: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides the optimal dielectric environment. K₂CO₃ is a mild base that quantitatively deprotonates the phenol without causing unwanted side reactions (such as elimination) with the alkyl halide.

Step-by-Step Protocol

This protocol is designed as a self-validating system; the inclusion of specific visual cues and workup rationales ensures reproducible execution.

-

Preparation & Deprotonation: Charge a flame-dried round-bottom flask with 4-iodophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv). Suspend the mixture in anhydrous DMF (0.5 M concentration). Stir at room temperature for 30 minutes. Validation: The solution may slightly darken as the highly nucleophilic phenoxide anion is generated.

-

Alkylation: Add cyclopropylmethyl bromide (1.2 equiv) dropwise via syringe.

-

Thermal Activation: Attach a reflux condenser and elevate the reaction temperature to 60–80°C. Stir for 4 to 15 hours. Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The reaction is complete when the lower-R_f 4-iodophenol spot is entirely consumed.

-

Aqueous Quench & Extraction: Cool the mixture to room temperature. Pour the reaction into an excess of distilled water to solubilize inorganic salts and force the organic product out of the DMF phase. Extract three times with Ethyl Acetate (EtOAc).

-

DMF Removal: Wash the combined organic layers extensively with a 5% aqueous Lithium Chloride (LiCl) solution or saturated brine. Causality: DMF is highly miscible with EtOAc; aggressive aqueous washing is mandatory to prevent solvent carryover.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 1-(cyclopropylmethoxy)-4-iodobenzene.

Workflow for the Williamson ether synthesis of 1-(Cyclopropylmethoxy)-4-iodobenzene.

Downstream Applications: Borylation and Cross-Coupling

The primary industrial and academic value of 1-(Cyclopropylmethoxy)-4-iodobenzene lies in its role as a precursor for 4-(Cyclopropylmethoxy)benzeneboronic acid (CAS 411229-67-9) [2]. Aryl iodides are vastly superior to aryl bromides or chlorides for borylation because the low bond dissociation energy of the C-I bond (~65 kcal/mol) allows for rapid oxidative addition by Palladium(0) catalysts at lower temperatures.

The Miyaura Borylation Protocol

To convert the iodoarene into a boronic acid for Suzuki-Miyaura coupling:

-

Reagent Assembly: Combine 1-(cyclopropylmethoxy)-4-iodobenzene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous Potassium Acetate (KOAc, 3.0 equiv) in 1,4-dioxane.

-

Deoxygenation: Sparge the mixture with Argon gas for 15 minutes. Causality: Oxygen rapidly decomposes active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Heat the mixture to 90°C for 8 hours.

-

Hydrolysis: The resulting boronic ester can be isolated or directly hydrolyzed under mildly acidic conditions to yield the free boronic acid (CAS 411229-67-9).

Application in Drug Discovery

The resulting boronic acid is a critical reagent for forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling. It is actively utilized in the pharmaceutical development of complex Active Pharmaceutical Ingredients (APIs), including phenyl or heteroaryl amino alkane derivatives acting as IP (Prostacyclin) receptor antagonists [2]. These antagonists are vital in therapeutic research targeting pulmonary arterial hypertension and related vascular disorders.

Downstream borylation and cross-coupling pathways utilizing the iodoarene precursor.

Handling, Storage, and Safety Parameters

To maintain the scientific integrity of 1-(Cyclopropylmethoxy)-4-iodobenzene, strict storage protocols must be adhered to:

-

Photosensitivity: Like many aryl iodides, this compound is susceptible to photolytic homolysis of the C-I bond, which generates iodine radicals and leads to sample degradation (often visible as a pink or brown discoloration). It must be stored in amber glass vials.

-

Thermal Stability: Store in a cool, dry environment (typically 2–8°C) under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidation.

-

Safety: Handle within a certified chemical fume hood. Aryl halides can act as mild alkylating/arylating agents and are potential skin and eye irritants.

References

-

LookChem. "Cas 411229-67-9, 4-(CYCLOPROPYLMETHOXY)BENZENEBORONIC ACID". LookChem Chemical Database. Available at:[Link]

- Google Patents. "US10179764B2 - Compound having BLT inhibitory activity and composition, for preventing or treating inflammatory diseases, comprising same as active ingredient". United States Patent and Trademark Office.

Sources

Molecular Architecture and Synthetic Utility of 1-(Cyclopropylmethoxy)-4-iodobenzene: A Technical Guide

Executive Summary

In contemporary medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks dictates both the pharmacokinetic viability and the synthetic accessibility of drug candidates. 1-(Cyclopropylmethoxy)-4-iodobenzene represents a highly privileged bifunctional synthon. It combines the metabolic resilience and lipophilic modulation of a cyclopropylmethoxy ether with the exceptional electrophilic reactivity of an aryl iodide. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and a self-validating experimental protocol for its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Molecular Architecture

The utility of 1-(Cyclopropylmethoxy)-4-iodobenzene stems from its precise molecular architecture. The para-substitution pattern ensures minimal steric hindrance at the reactive iodine center, while the ether linkage provides a flexible yet metabolically stable lipophilic terminus.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(Cyclopropylmethoxy)-4-iodobenzene |

| CAS Registry Number | 411229-57-7 |

| Molecular Formula | C10H11IO |

| Molecular Weight | 274.10 g/mol [1] |

| Structural Features | Para-substituted benzene, cyclopropylmethoxy ether, iodine atom |

| Primary Synthetic Role | Electrophile in transition-metal-catalyzed cross-couplings |

Mechanistic Role in Drug Discovery

The design of this building block addresses two critical parameters in drug development: metabolic stability and synthetic late-stage functionalization.

The Cyclopropylmethoxy Motif: The cyclopropyl ring is a highly valuable structural motif in medicinal chemistry[2]. Unlike standard linear alkyl ethers (e.g., n-propoxy or ethoxy groups) which are highly susceptible to cytochrome P450 (CYP)-mediated oxidative cleavage, the cyclopropyl ring possesses enhanced s-character in its C-C bonds[3]. This results in shorter, stronger C-H bonds that significantly increase the metabolic stability of the molecule[2]. Furthermore, the rigid, planar nature of the cyclopropyl ring acts as a conformational constraint, locking the molecule into a bioactive conformation and providing a favorable entropic contribution to receptor binding[2].

The Aryl Iodide Handle: The iodine atom serves as the premier leaving group for transition-metal catalysis. The C-I bond dissociation energy is significantly lower than that of corresponding C-Br or C-Cl bonds. In palladium-catalyzed reactions, the oxidative addition of an aryl iodide to a Pd(0) center is thermodynamically highly favorable and kinetically rapid[4]. This allows chemists to perform cross-coupling reactions at lower temperatures, preserving sensitive functional groups and minimizing catalyst degradation[5].

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a self-validating, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene with an arylboronic acid. This protocol is designed to ensure high fidelity and reproducibility through built-in analytical checkpoints.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

-

Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x) to eliminate oxygen, which can prematurely oxidize the Pd(0) catalyst.

-

Charge the flask with 1-(Cyclopropylmethoxy)-4-iodobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

Step 2: Catalytic Activation

-

Add Pd(dppf)Cl₂ (0.05 equiv) to the reaction mixture. The bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step.

-

Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is crucial for the activation of the boronic acid into a reactive boronate species.

-

Heat the reaction to 80°C under vigorous stirring.

Step 3: Analytical Validation Checkpoint (In-Process)

-

After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

-

Self-Validation: Analyze via LC-MS. The complete disappearance of the 1-(Cyclopropylmethoxy)-4-iodobenzene peak (UV active at 254 nm) and the appearance of the [M+H]⁺ peak of the biaryl product confirms successful oxidative addition and transmetalation. If the aryl iodide persists, verify the integrity of the Pd catalyst.

Step 4: Workup and Purification

-

Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine (3x) to remove inorganic salts and dppf byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Step 5: Final Structural Validation

-

¹H NMR (400 MHz, CDCl₃): Verify the disappearance of the characteristic downfield doublet of the aryl iodide (typically ~7.5 ppm). Ensure the cyclopropyl protons remain intact (multiplet at ~0.3-0.6 ppm).

Catalytic Cycle Visualization

The following diagram maps the logical workflow and mechanistic steps of the described Suzuki-Miyaura cross-coupling.

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle workflow.

References

Sources

- 1. Iodobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]

solubility of 1-(Cyclopropylmethoxy)-4-iodobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Cyclopropylmethoxy)-4-iodobenzene

Executive Summary

1-(Cyclopropylmethoxy)-4-iodobenzene (CAS: 411229-57-7) is a lipophilic aryl iodide intermediate widely used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for pharmaceutical and agrochemical synthesis.[1] Its physicochemical profile is dominated by the heavy iodine atom and the non-polar cyclopropylmethyl ether moiety, rendering it practically insoluble in water but highly soluble in aprotic organic solvents .

This guide provides a structured analysis of its solubility behavior, predictive modeling for solvent selection, and validated protocols for solubility determination and purification.

Part 1: Physicochemical Basis of Solubility

To understand the solubility of 1-(Cyclopropylmethoxy)-4-iodobenzene, we must analyze its structural contributors to solvation energy.

| Structural Feature | Contribution to Solubility |

| Aryl Iodide (C–I) | Increases density and lipophilicity. The polarizability of the iodine atom enhances solubility in soft, polarizable solvents like Dichloromethane (DCM) and Toluene . |

| Ether Linkage (C–O–C) | Provides a weak hydrogen bond acceptor site. Enhances solubility in hydrogen bond donors like Alcohols (Ethanol, Methanol) but limits solubility in strictly non-polar alkanes at low temperatures. |

| Cyclopropyl Group | Adds significant hydrophobic character (lipophilicity). Increases |

| Crystal Lattice | As a likely low-melting solid (estimated MP: 40–60°C) or viscous oil, the lattice energy is moderate. This facilitates dissolution in solvents with medium dielectric constants. |

Part 2: Solubility Profile by Solvent Class

The following data is synthesized from structural analogs (e.g., 4-iodoanisole, 1-bromo-4-iodobenzene) and standard synthetic processing conditions for aryl cyclopropyl ethers.

Excellent Solvents (High Solubility > 100 mg/mL)

Used for reaction media, extraction, and stock solution preparation.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.-

Mechanism:[2] High dispersion forces and polarizability match the aryl iodide core.

-

-

Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), 1,4-Dioxane, Diethyl Ether (

).-

Mechanism:[2] "Like dissolves like" interactions with the ether functionality; standard solvents for Grignard/Lithiation reactions involving this compound.

-

-

Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate.

-

Mechanism:[2] Dipole-dipole interactions; preferred for liquid-liquid extraction.

-

Moderate/Temperature-Dependent Solvents

Used for recrystallization and purification.

-

Alcohols: Methanol, Ethanol, Isopropanol (IPA).

-

Behavior: Soluble at boiling points; reduced solubility at

. -

Application: Ideal candidates for recrystallization, often requiring a co-solvent (e.g., water) to induce precipitation.[3]

-

-

Nitriles: Acetonitrile (MeCN).

-

Behavior: High solubility at RT; often used in HPLC analysis.

-

Poor Solvents / Anti-Solvents

Used to precipitate the compound.

-

Water: Insoluble (

mg/mL).[4][5]-

Note: The hydrophobic cyclopropyl and aryl iodide groups overwhelm the weak polarity of the ether oxygen.

-

-

Aliphatic Hydrocarbons: Pentane, Hexane, Heptane, Cyclohexane.

-

Behavior: Moderate solubility when hot; low solubility when cold.[3] Often used as the anti-solvent in "Solvent/Anti-solvent" recrystallization (e.g., EtOAc/Hexane).

-

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To empirically determine the saturation limit of the compound in a specific solvent. This is the "Gold Standard" when literature data is absent.

Materials:

-

1-(Cyclopropylmethoxy)-4-iodobenzene (Solid/Oil)

-

Target Solvent (HPLC Grade)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filter (0.45 µm PTFE)

-

Analytical Balance (

mg)

Workflow Visualization:

Caption: Step-by-step workflow for the gravimetric determination of solubility saturation limits.

Step-by-Step Procedure:

-

Preparation: Place approx. 100 mg of 1-(Cyclopropylmethoxy)-4-iodobenzene into a pre-weighed vial.

-

Saturation: Add exactly 1.0 mL of the target solvent. Cap tightly.

-

Equilibration: Agitate the mixture for 24 hours at controlled temperature (

). Ensure undissolved solid remains (if clear, add more solid). -

Filtration: Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a second pre-weighed vial.

-

Drying: Evaporate the solvent using a gentle stream of Nitrogen or a vacuum concentrator until mass is constant.

-

Calculation:

Protocol B: Purification via Recrystallization

Context: Aryl cyclopropyl ethers often suffer from "oiling out" (forming a second liquid phase) rather than crystallizing. This protocol mitigates that risk.

Recommended Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

-

Dissolution: Dissolve the crude material in the minimum amount of boiling Ethanol.

-

Clarification: If insoluble particles are present, perform a hot filtration.[3][6][7]

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Critical Step: If the solution turns cloudy (milky) or oils out, re-heat and add a small amount of additional Ethanol.

-

Seeding: Add a seed crystal of pure material if available.

-

-

Precipitation: Once at RT, place in an ice bath (

) for 1 hour. -

Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).

Part 4: Applications in Synthesis (Solvent Selection)

The solubility profile dictates the choice of solvent for downstream reactions.

| Reaction Type | Recommended Solvent | Rationale |

| Suzuki-Miyaura Coupling | 1,4-Dioxane / Water or Toluene | High solubility of the aryl iodide allows for high concentration reactions; Dioxane is miscible with water (needed for base). |

| Sonogashira Coupling | THF / Et3N | Solubilizes both the aryl iodide and the Pd/Cu catalysts; prevents precipitation of intermediates. |

| Lithiation (Halogen-Metal Exchange) | Anhydrous THF or Et2O | Essential for stabilizing the organolithium intermediate generated from the aryl iodide. |

Solvent Selection Decision Tree:

Caption: Decision logic for selecting the optimal solvent based on the intended chemical process.

Part 5: Safety & Handling

-

Light Sensitivity: Aryl iodides are photosensitive.[5] Prolonged exposure to light can cause homolytic cleavage of the C–I bond, liberating Iodine (

) and turning the solid yellow/brown.-

Storage: Amber glass vials, under Nitrogen/Argon.

-

-

Stability in Solution: Solutions in chlorinated solvents (DCM/CHCl3) may degrade over time due to trace acidity.

-

Recommendation: Use fresh solutions for NMR or reactions.

-

References

-

Sigma-Aldrich. 1-(Cyclopropylmethoxy)-4-iodobenzene Product Data Sheet (CAS 411229-57-7).Link

-

PubChem. 1-(Cyclopropylmethoxy)-4-iodobenzene Compound Summary. National Library of Medicine. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem. Technical Guide to Aryl Iodide Purification.Link

-

Google Patents. Method for the synthesis of iodobenzene derivatives (US4788354A).Link

Sources

- 1. 1-(Cyclopropylmethoxy)-4-iodobenzene | 411229-57-7 [sigmaaldrich.com]

- 2. EP0181790A1 - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. Iodobenzene - Wikipedia [en.wikipedia.org]

- 5. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

Technical Guide & Safety Profile: 1-(Cyclopropylmethoxy)-4-iodobenzene

The following is an in-depth technical guide and safety profile for 1-(Cyclopropylmethoxy)-4-iodobenzene , designed for research and drug development professionals.

Executive Summary & Chemical Identity

1-(Cyclopropylmethoxy)-4-iodobenzene (CAS: 411229-57-7) is a specialized aryl iodide building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the cyclopropylmethyl ether motif—a pharmacophore often employed to improve metabolic stability and lipophilicity in drug candidates compared to standard alkoxy groups.

This guide moves beyond the standard 16-section SDS format to provide an operational "User Manual" for the compound, synthesizing safety data with practical handling protocols for cross-coupling chemistry (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Physicochemical Data Sheet

| Property | Value / Description | Note |

| CAS Number | 411229-57-7 | Verified Identifier |

| Formula | ||

| Molecular Weight | 274.10 g/mol | |

| Structure | p-Substituted Aryl Iodide | Iodine at C4, Cyclopropylmethoxy at C1 |

| Physical State | Solid or Viscous Oil | Low melting point anticipated (approx. 30–50°C based on SAR) |

| Solubility | DCM, THF, DMF, Toluene | Insoluble in water |

| Stability | Light Sensitive | C–I bond is photolabile |

| Reactivity | Electrophile | Excellent partner for Pd-catalyzed cross-coupling |

Hazard Identification & Toxicology (Mechanism-Based)

While specific toxicological data (LD50) for this exact CAS is limited, its hazard profile is derived from Structure-Activity Relationships (SAR) of analogous aryl iodides and cyclopropyl ethers.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Skin Irritation (Category 2): Caused by the lipophilic nature of the ether tail facilitating dermal penetration.

-

Eye Irritation (Category 2A): Moderate to severe irritation upon contact.

-

STOT-SE (Category 3): Respiratory irritation if inhaled as dust or aerosol.

Specific Chemical Hazards[6][7][8][9][10]

-

Photolytic Deiodination: The Carbon-Iodine bond is weak (~65 kcal/mol). Exposure to UV/visible light can generate iodine free radicals (

) and phenyl radicals, leading to compound degradation and the release of elemental iodine ( -

Cyclopropyl Ring Strain: While generally stable, the cyclopropyl ring (~27.5 kcal/mol strain energy) can undergo ring-opening reactions under strongly acidic conditions (e.g., Lewis acids like

or

Operational Safety & Handling Protocols

Objective: Prevent degradation of the reagent and protect the operator from sensitization.

Storage Architecture

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate decomposition in the presence of light.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

Engineering Controls

-

Fume Hood: Mandatory. All weighing and transfer operations must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.

-

Static Control: Use anti-static gun/ionizer when weighing if the compound is a dry solid, as organic iodides can be static-prone.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion/cleaning, use Silver Shield/4H laminate.

-

Eyes: Chemical splash goggles.

-

Body: Lab coat + chemical-resistant apron if handling >5g quantities.

Emergency Response Architecture

This workflow dictates the decision logic for spills, exposure, or fire involving organoiodides.

Figure 1: Emergency Response Decision Tree for Organoiodine Incidents.

Synthetic Utility & Reaction Setup

Context: This compound is primarily used as an electrophile in Palladium-catalyzed cross-coupling. The iodine atom is a superior leaving group compared to bromine or chlorine, allowing for milder reaction conditions.

Standard Protocol: Suzuki-Miyaura Coupling

Reaction: 1-(Cyclopropylmethoxy)-4-iodobenzene + Aryl Boronic Acid

-

Stoichiometry:

-

Aryl Iodide (1.0 equiv)

-

Boronic Acid (1.2–1.5 equiv)

-

Base (

or -

Catalyst (

or

-

-

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water. Degassing is critical to prevent homocoupling or oxidation of the catalyst.

-

Temperature: 80–100°C. (Iodides often react at lower temps; monitor by TLC/LCMS to avoid overheating and deiodination).

Workflow Diagram: Cross-Coupling Logic

Figure 2: Palladium-Catalyzed Cross-Coupling Workflow.

Environmental Fate & Disposal

-

Halogenated Waste: This compound contains Iodine. It must be disposed of in the dedicated Halogenated Organic Waste stream.

-

Incineration: High-temperature incineration equipped with a scrubber is required to capture acidic iodine vapors (

). -

Aquatic Toxicity: Aryl iodides are often toxic to aquatic life with long-lasting effects (Chronic Category 2/3). Do not release into drains.[1][2][3]

References

-

Sigma-Aldrich. 1-(Cyclopropylmethoxy)-4-iodobenzene Product Detail & CAS Verification. Link

-

National Institutes of Health (PubChem). Compound Summary: 1-(Cyclopropylmethoxy)-4-iodobenzene (Analog Data). Link

-

Fisher Scientific. Safety Data Sheet Template for Aryl Iodides. Link

-

Organic Chemistry Portal. Synthesis of Aryl Ethers and Cross-Coupling of Aryl Iodides. Link

Sources

Introduction: The Strategic Value of a Unique Structural Combination

An In-depth Technical Guide to the Synthesis and Application of Cyclopropylmethoxy Aryl Iodides

This guide provides a comprehensive technical overview of cyclopropylmethoxy aryl iodides, a class of chemical intermediates of increasing importance in pharmaceutical and materials science research. We will explore their synthesis, unique physicochemical properties, and extensive utility in modern cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

In the landscape of modern chemical synthesis, the strategic combination of distinct structural motifs is a cornerstone of innovation. Cyclopropylmethoxy aryl iodides represent a powerful convergence of two highly valued components:

-

The Cyclopropylmethoxy Group: The cyclopropyl ring is far more than a simple cycloalkane. Its significant ring strain imparts unique electronic and steric properties.[1] In medicinal chemistry, it is frequently employed as a "metabolic shield," as its C-H bonds are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This moiety can enhance binding potency by providing conformational rigidity and can modulate physicochemical properties like lipophilicity, often serving as a bioisostere for less stable groups.[1][3] The ether linkage provides a flexible yet stable connection to the aromatic core.

-

The Aryl Iodide: Among aryl halides, aryl iodides are the most reactive substrates in a wide array of transition metal-catalyzed cross-coupling reactions.[4][5] The relative weakness of the carbon-iodine bond facilitates the initial, often rate-limiting, oxidative addition step in catalytic cycles, allowing reactions to proceed under milder conditions compared to their bromide or chloride counterparts.[4][6][7]

The fusion of these two motifs yields a versatile building block, primed for derivatization into a vast array of complex molecules, making it an invaluable tool for constructing compound libraries in drug discovery.

Synthesis of Cyclopropylmethoxy Aryl Iodides

The most direct and common method for synthesizing these target molecules is the Williamson ether synthesis, a robust and well-understood reaction. This involves the coupling of an iodophenol with a cyclopropylmethyl halide under basic conditions.

Experimental Protocol: Synthesis of 1-((Cyclopropylmethoxy)methyl)-4-iodobenzene

This protocol details a representative synthesis.

Workflow Diagram: Williamson Ether Synthesis

Caption: General workflow for the synthesis of cyclopropylmethoxy aryl iodides.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (ACN) to a concentration of approximately 0.5 M.

-

Addition of Reagents: Add (bromomethyl)cyclopropane (1.2 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and allow it to stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH (aq) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-((cyclopropylmethoxy)methyl)-4-iodobenzene.

Causality Insight: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Acetonitrile is an ideal polar aprotic solvent that facilitates the Sₙ2 reaction mechanism without participating in the reaction.

Key Cross-Coupling Reactions and Protocols

The true synthetic power of cyclopropylmethoxy aryl iodides is realized in their ability to participate in a multitude of C-C and C-heteroatom bond-forming reactions. Due to the high reactivity of the C-I bond, these substrates are often ideal candidates for developing and optimizing new catalytic methods.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples organohalides with boronic acids, is one of the most widely used reactions in modern organic synthesis.[8] The high reactivity of aryl iodides makes them excellent substrates for this transformation.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 1-((Cyclopropylmethoxy)methyl)-4-iodobenzene with Phenylboronic Acid

-

Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-((cyclopropylmethoxy)methyl)-4-iodobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the flask.

-

Solvent: Add a degassed solvent mixture, typically toluene/water (4:1), to the flask.

-

Reaction: Heat the mixture to 90-100°C and stir vigorously for 4-8 hours, monitoring by TLC or GC-MS.

-

Workup & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Causality Insight: A biphasic solvent system (toluene/water) is often used to dissolve both the organic-soluble aryl iodide and the more polar boronic acid salt formed after activation by the base. The base (K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step.[9]

Buchwald-Hartwig Amination (C-N Bond Formation)

The palladium-catalyzed formation of C-N bonds is a cornerstone of pharmaceutical synthesis, enabling the construction of aryl amines which are prevalent in drug molecules.[10][11] While aryl iodides are reactive, their use can present unique challenges, such as catalyst inhibition by the iodide byproduct.[6][12]

Table 1: Common Catalytic Systems for Buchwald-Hartwig Amination

| Ligand | Palladium Source | Base | Typical Solvent | Key Feature |

| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Bulky, electron-rich; good for a wide range of amines. |

| BrettPhos | Pd(OAc)₂ | LHMDS | Dioxane | Highly active, allows for lower catalyst loadings.[12] |

| RuPhos | Pd G3 Precatalyst | K₂CO₃ | t-Amyl alcohol | Effective for coupling with heteroarylamines. |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: In a glovebox, charge a vial with 1-((cyclopropylmethoxy)methyl)-4-iodobenzene (1.0 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

-

Reagent Addition: Add toluene, followed by morpholine (1.2 eq.).

-

Reaction: Seal the vial and heat to 100°C for 12-24 hours.

-

Workup & Purification: Cool the reaction, dilute with dichloromethane (DCM), and filter through a pad of Celite®. Concentrate the filtrate and purify by column chromatography.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are essential to promote the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[11] Using a solvent in which the iodide salt byproduct (e.g., NaI) is insoluble can prevent catalyst inhibition and significantly improve reaction efficiency.[6][12]

Sonogashira Coupling (C-C sp²-sp Bond Formation)

This reaction creates a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for synthesizing building blocks used in materials science and medicinal chemistry.[4][13] The classic protocol uses a dual palladium/copper catalytic system.[14]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup: To a Schlenk flask, add 1-((cyclopropylmethoxy)methyl)-4-iodobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Solvent and Reagents: Add degassed triethylamine (TEA) as both the solvent and the base. Add phenylacetylene (1.1 eq.).

-

Reaction: Stir the mixture at room temperature under an argon atmosphere for 6-12 hours.

-

Workup & Purification: Remove the triethylammonium iodide salt by filtration. Concentrate the filtrate and purify the residue by column chromatography.

Causality Insight: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[4][14] Triethylamine acts as a base to deprotonate the alkyne and to quench the HI generated during the reaction. Copper-free protocols have also been developed to avoid the formation of diyne byproducts.[15]

Ullmann Condensation (C-O/C-N Bond Formation)

The Ullmann reaction is a classical copper-catalyzed method for forming C-O and C-N bonds.[16] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than palladium-catalyzed methods, it remains a useful alternative, especially for specific substrates where palladium catalysis may be problematic.[16][17]

Diagram: Comparison of Coupling Reactions

Caption: Major cross-coupling pathways for cyclopropylmethoxy aryl iodides.

Conclusion and Future Perspectives

Cyclopropylmethoxy aryl iodides stand out as exceptionally versatile and valuable building blocks for chemical synthesis. The strategic incorporation of the cyclopropylmethoxy group offers a proven method for enhancing the metabolic stability and modulating the physicochemical properties of target molecules, a critical advantage in drug discovery.[1][2][3] The high reactivity of the aryl iodide moiety ensures efficient participation in a wide range of robust and scalable cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage these powerful intermediates. As the demand for novel chemical entities with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to grow, the use of thoughtfully designed building blocks like cyclopropylmethoxy aryl iodides will undoubtedly play an increasingly central role in the rapid and efficient discovery of next-generation therapeutics and functional materials.

References

-

A New Contender for Cross-Coupling Reactions with Aryl Halides . ScienceOpen. Available at: [Link]

-

Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis . Angewandte Chemie International Edition. Available at: [Link]

-

An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides . SciSpace. Available at: [Link]

-

An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides . MIT Open Access Articles. Available at: [Link]

-

An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides . PMC. Available at: [Link]

-

Ullmann condensation . Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

5-Cyclopropyl-6-(cyclopropylmethoxy)-N-(4-hydroxy-2-methylbutan-2-yl)picolinamide . PubChem. Available at: [Link]

-

Sonogashira coupling . Wikipedia. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]

-

Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives . Caltech Authors. Available at: [Link]

-

Buchwald-Hartwig Amination . Wordpress. Available at: [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]

-

Ullmann Reaction . BYJU'S. Available at: [Link]

-

Reaction of aryl iodides with (PCP)Pd(II)-alkyl and aryl complexes: Mechanistic aspects of carbon-carbon bond formation . The Weizmann Institute of Science - WIS Works. Available at: [Link]

-

Ullmann condensation . chemeurope.com. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

-

Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]

-

Copper-Free Sonogashira Coupling of Cyclopropyl Iodides with Terminal Alkynes . ResearchGate. Available at: [Link]

-

Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst . Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. Available at: [Link]

-

The role of the methoxy group in approved drugs . PubMed. Available at: [Link]

-

Suzuki reaction . Wikipedia. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview . Semantic Scholar. Available at: [Link]

-

Metabolism of cyclopropyl groups . Hypha Discovery Blogs. Available at: [Link]

-

Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis . PMC. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . ResearchGate. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

-

Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling . MDPI. Available at: [Link]

-

Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling . Organic Chemistry Portal. Available at: [Link]

-

Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles . Organic Chemistry Portal. Available at: [Link]

-

The Cyclopropyl Group in Medicinal Chemistry . Scientific Update - UK. Available at: [Link]

-

An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand . PubMed. Available at: [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry . Docentes FCT NOVA. Available at: [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine . PMC - NIH. Available at: [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries . PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

Strategic Applications of 1-(Cyclopropylmethoxy)-4-iodobenzene in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the need to balance a molecule's lipophilicity, metabolic stability, and synthetic tractability. 1-(Cyclopropylmethoxy)-4-iodobenzene (CAS 411229-57-7) [1] represents a masterclass in bifunctional building block design. It combines two highly strategic moieties: a cyclopropylmethoxy ether, which serves as a metabolically robust steric shield, and an aryl iodide, which acts as a privileged electrophilic handle for late-stage transition-metal catalysis.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural advantages, providing self-validating experimental protocols for its application, and mapping its utility in target-oriented drug discovery.

Structural Rationale: The "Cyclopropylmethoxy" Advantage

In medicinal chemistry, the choice of an alkoxy substituent is rarely arbitrary. While simple methoxy or linear ethoxy/propoxy groups are synthetically accessible, they often suffer from rapid cytochrome P450 (CYP450)-mediated oxidative O-dealkylation in vivo.

The integration of the cyclopropylmethoxy group provides two distinct pharmacological advantages:

-

Metabolic Stability: The cyclopropyl ring is significantly more resistant to oxidative cleavage than its linear alkyl counterparts[2]. The increased s-character of the C-C bonds within the strained three-membered ring makes hydrogen abstraction by CYP enzymes energetically unfavorable, thereby extending the half-life of the resulting drug candidate[3].

-

Conformational Pre-organization: Compared to a flexible linear alkyl chain, the cyclopropyl ring restricts the conformational space of the molecule[3]. When designing ligands for hydrophobic pockets (such as those found in 5-HT2C receptors or mono-ADP-ribosylating PARPs), this pre-organization reduces the entropic penalty incurred upon receptor binding, directly translating to enhanced target affinity[2][3].

The Aryl Iodide Handle: A Privileged Electrophile

The aryl iodide moiety at the para position transforms this molecule into a highly reactive substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Catellani-type reactions).

The causality behind prioritizing an aryl iodide over an aryl bromide or chloride lies in the bond dissociation energies. The C-I bond is considerably weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). Consequently, the initial oxidative addition of the aryl iodide to the Pd(0) catalytic species is highly exergonic and rapid[4]. Because oxidative addition is rarely the rate-determining step for aryl iodides[4], chemists can employ significantly milder reaction conditions (lower temperatures, weaker bases). This is a critical advantage when performing late-stage functionalizations on complex, functionally dense intermediates that might degrade under harsh conditions.

Fig 1. Palladium-catalyzed cross-coupling cycle highlighting the rapid oxidative addition step.

Quantitative Data: Physicochemical & Reactivity Profile

To facilitate rational experimental design, the core quantitative parameters of 1-(Cyclopropylmethoxy)-4-iodobenzene are summarized below.

| Property / Parameter | Value / Description | Rationale in Drug Design & Synthesis |

| CAS Number | 411229-57-7 | Standardized registry identifier[1]. |

| Molecular Weight | 274.10 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| C-I Bond Energy | ~65 kcal/mol | Facilitates rapid oxidative addition in Pd-catalysis compared to C-Br. |

| Metabolic Stability | High (vs. linear alkoxy) | Cyclopropyl ring resists CYP450-mediated O-dealkylation[2][3]. |

| Typical Coupling Yield | 85% - 95% | Highly efficient in Suzuki, Heck, and Buchwald-Hartwig reactions. |

Standardized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure a self-validating and reproducible workflow, I have detailed a standardized protocol for the Suzuki-Miyaura cross-coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene with a generic arylboronic acid. Every step is grounded in mechanistic causality.

Reagents & Materials

-

Electrophile: 1-(Cyclopropylmethoxy)-4-iodobenzene (1.0 equiv)

-

Nucleophile: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology

-

Reaction Assembly & Degassing: In an oven-dried Schlenk flask, combine the aryl iodide, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.

-

Causality: The biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water dissolves the inorganic base, generating the highly active boronate species required for transmetalation.

-

Self-Validation: Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded as it rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

-

Causality: The bidentate 'dppf' ligand possesses a large bite angle, which sterically forces the intermediate Pd(II) complex into a geometry that highly favors the final reductive elimination step, preventing unwanted side reactions like protodehalogenation.

-

-

Heating & Kinetic Monitoring: Seal the flask and heat to 80 °C. Monitor the reaction via LC-MS every 2 hours.

-

Self-Validation: The reaction is deemed complete when the mass peak corresponding to the starting aryl iodide (m/z 274.1) is completely consumed. Due to the highly reactive nature of the aryl iodide, this typically occurs within 4-6 hours.

-

-

Quenching & Metal Scavenging: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with brine. Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

-

Causality: Residual palladium can cause severe false positives in downstream in vitro biological assays by non-specifically binding to target proteins. Thiol-silica covalently traps the heavy metal, ensuring the integrity of subsequent biological data.

-

-

Purification: Filter the mixture, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Fig 2. High-throughput experimental workflow for aryl iodide cross-coupling in drug discovery.

Applications in Target-Oriented Drug Design

The integration of the cyclopropylmethoxy-aryl motif has proven highly successful across various therapeutic domains:

-

CNS Therapeutics (5-HT2C Agonists): In the development of antipsychotic agents, replacing a standard methoxy group with a cyclopropylmethoxy ether on a phenyl ring significantly improved the selectivity and potency of 5-HT2C receptor agonists, while simultaneously mitigating hERG liability[3].

-

Oncology (PARP Inhibitors): For mono-ADP-ribosylating PARPs (such as PARP14), the cyclopropylmethoxy group has been utilized to perfectly occupy specific van der Waals pockets within the enzyme's active site. In structure-activity relationship (SAR) studies, compounds bearing this specific motif achieved IC50 values in the low nanomolar range (e.g., 3 nM) with >300-fold selectivity over other mono-ARTs[2].

By leveraging 1-(Cyclopropylmethoxy)-4-iodobenzene as a foundational building block, medicinal chemists can rapidly access these privileged chemical spaces, accelerating the trajectory from hit-to-lead to clinical candidate.

References

- 1-(Cyclopropylmethoxy)

- PMC (National Institutes of Health)

- Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules ACS Publications URL

- The catalytic mechanism of the Suzuki-Miyaura reaction ChemRxiv URL

Sources

- 1. 1-(Cyclopropylmethoxy)-4-iodobenzene | 411229-57-7 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Cyclopropylmethoxy Moiety in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth technical overview and a detailed protocol for the Suzuki-Miyaura coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene. This particular substrate is of significant interest due to the presence of the cyclopropylmethoxy group, a valued structural motif in medicinal chemistry. The cyclopropyl group can enhance metabolic stability, improve potency by constraining molecular conformation, and modulate physicochemical properties, making it a desirable feature in drug candidates.[2][3][4][5][6] The biaryl structures synthesized from this building block are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document offers a comprehensive framework, from the underlying mechanistic principles to a step-by-step experimental protocol, designed to be a robust starting point for researchers. It aims to not only provide a procedure but also to elucidate the rationale behind the selection of catalysts, ligands, bases, and solvents for this class of electron-rich aryl iodides.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, 1-(Cyclopropylmethoxy)-4-iodobenzene, to a Pd(0) complex. This step forms a Pd(II) species. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.[1]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

-

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene

This protocol provides a detailed methodology for the coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene with a generic arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-(Cyclopropylmethoxy)-4-iodobenzene | ≥95% | Commercially available | Store under inert atmosphere. |

| Arylboronic Acid | ≥97% | Commercially available | Store in a desiccator. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Air-stable palladium precursor. |

| SPhos | Ligand grade | Commercially available | Buchwald ligand, effective for electron-rich aryl halides.[8] |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Finely powder before use. |

| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use. |

| Deionized Water | High purity | In-house | Degas before use. |

| Ethyl Acetate | ACS grade | Commercially available | For workup and chromatography. |

| Hexanes | ACS grade | Commercially available | For chromatography. |

| Brine (saturated NaCl solution) | - | In-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available | For drying organic layers. |

| Celite® | - | Commercially available | For filtration. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(Cyclopropylmethoxy)-4-iodobenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

-

Inert Atmosphere:

-

Seal the Schlenk flask with a rubber septum.

-

Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Catalyst and Solvent Addition:

-

Add the pre-weighed Pd(OAc)₂ and SPhos to the Schlenk flask under a positive flow of inert gas.

-

Using a syringe, add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total volume) to the flask.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[9]

-

-

Purification:

-

Filter the dried organic solution through a pad of Celite® to remove the drying agent and any precipitated palladium.[10]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11]

-

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.

Causality and Optimization

-

Catalyst and Ligand Selection: 1-(Cyclopropylmethoxy)-4-iodobenzene is an electron-rich aryl iodide. For such substrates, electron-rich and bulky phosphine ligands, like the Buchwald-type ligand SPhos, are often employed.[8][12] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can be effective for sterically demanding couplings.[13][14][15][16]

-

Base Selection: The choice of base is critical for activating the boronic acid.[7] Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki-Miyaura couplings and is compatible with a wide range of functional groups. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be beneficial.

-

Solvent System: A mixture of an organic solvent and water is commonly used.[17] 1,4-Dioxane is a good choice as it can dissolve both the organic substrates and the palladium complex. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Other common solvents include toluene and THF.

-

Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition and reductive elimination steps. A temperature of 90-100 °C is a good starting point for aryl iodides.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere. | Use fresh catalyst and ligand; Ensure solvents are anhydrous and degassed; Repeat inerting cycles. |

| Formation of Homocoupled Byproduct | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and maintain a positive inert gas pressure; Consider a different base or ligand. |

| Protodeboronation of Boronic Acid | Presence of water and base; Prolonged reaction time. | Use anhydrous conditions if possible; Monitor the reaction closely and stop when complete. |

| Difficulty in Purification | Similar polarity of product and starting materials/byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization if the product is a solid. |

Conclusion

The Suzuki-Miyaura coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene provides an efficient route to valuable biaryl compounds incorporating the medicinally important cyclopropylmethoxy moiety. The provided protocol, utilizing a palladium acetate/SPhos catalytic system, offers a robust starting point for synthesis. By understanding the mechanistic underpinnings and the roles of each reaction component, researchers can effectively troubleshoot and optimize conditions for their specific target molecules, thereby accelerating the drug discovery and development process.

References

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti. (2020). Synlett. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]

-

An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Suzuki Reaction General Procedure. Consensus Academic Search Engine. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Rsc.org. [Link]

-

Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. (2014). Beilstein Journals. [Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Williamson Synthesis. Organic Chemistry Portal. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2009). ResearchGate. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides [beilstein-journals.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(Cyclopropylmethoxy)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 1-(cyclopropylmethoxy)-4-iodobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the cyclopropylmethoxy group, which can enhance metabolic stability and binding affinity. This document offers in-depth insights into the mechanistic underpinnings of these reactions and provides step-by-step procedures for successful implementation in a laboratory setting.

Introduction to 1-(Cyclopropylmethoxy)-4-iodobenzene in Cross-Coupling

1-(Cyclopropylmethoxy)-4-iodobenzene is an attractive substrate for palladium-catalyzed cross-coupling reactions. The electron-donating nature of the cyclopropylmethoxy group can influence the reactivity of the aryl iodide, and the steric bulk may play a role in the selection of appropriate catalysts and ligands. The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to a palladium(0) center, making this substrate an excellent starting point for a variety of coupling partners.[1] This guide will explore four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

I. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds.[2][3] The reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organic halide.[2][3]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(cyclopropylmethoxy)-4-iodobenzene to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide. The base is crucial for activating the boronic acid.[2]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Protocol: Synthesis of 4-(Cyclopropylmethoxy)-1,1'-biphenyl

This protocol describes the coupling of 1-(cyclopropylmethoxy)-4-iodobenzene with phenylboronic acid.

Materials:

-

1-(Cyclopropylmethoxy)-4-iodobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

To a round-bottom flask, add 1-(cyclopropylmethoxy)-4-iodobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add a 3:1 mixture of toluene and ethanol (5 mL) followed by degassed water (1 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-